molecular formula C7H5F7O2 B14650065 1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate CAS No. 51053-31-7

1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate

Cat. No.: B14650065
CAS No.: 51053-31-7
M. Wt: 254.10 g/mol
InChI Key: VWYCVZXPYHGXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its high fluorine content, which imparts unique properties such as low surface energy, chemical resistance, and hydrophobicity. It is commonly used in various industrial and scientific applications due to these distinctive features.

Preparation Methods

The synthesis of 1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate typically involves the esterification of acrylic acid with 1,1,2,2,4,4,4-heptafluorobutanol . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This ensures a steady supply of the compound and allows for large-scale production.

Chemical Reactions Analysis

1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include initiators like benzoyl peroxide for polymerization and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate primarily involves its ability to undergo polymerization and form stable polymers. The fluorine atoms in the compound contribute to its chemical resistance and low surface energy, making it effective in applications where durability and non-stick properties are essential . The molecular targets and pathways involved in its action are related to its interaction with other molecules during polymerization and its resistance to degradation.

Comparison with Similar Compounds

1,1,2,2,4,4,4-Heptafluorobutyl prop-2-enoate can be compared with other fluorinated acrylates such as:

The uniqueness of this compound lies in its specific combination of fluorine atoms and acrylate functionality, which imparts a balance of reactivity and stability that is valuable in various applications.

Properties

CAS No.

51053-31-7

Molecular Formula

C7H5F7O2

Molecular Weight

254.10 g/mol

IUPAC Name

1,1,2,2,4,4,4-heptafluorobutyl prop-2-enoate

InChI

InChI=1S/C7H5F7O2/c1-2-4(15)16-7(13,14)5(8,9)3-6(10,11)12/h2H,1,3H2

InChI Key

VWYCVZXPYHGXNI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC(C(CC(F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.